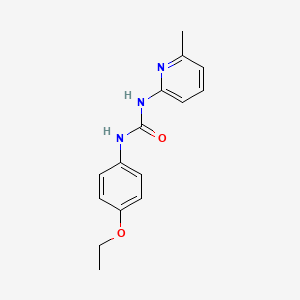
2-(acetylamino)-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Acetylamino)-N-phenylbenzamide, also known as N-(2-phenyl-2-oxoethyl)acetamide, is a chemical compound that belongs to the class of benzamide derivatives. It is an important intermediate in the synthesis of pharmaceuticals and organic compounds.
Mécanisme D'action
The mechanism of action of 2-(acetylamino)-2-(acetylamino)-N-phenylbenzamidephenylbenzamide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. It has been shown to selectively inhibit the COX-2 isoform, which is overexpressed in inflamed tissues and cancer cells. The inhibition of COX-2 leads to a decrease in the production of prostaglandins, which are involved in the regulation of inflammation, pain, and fever.
Biochemical and Physiological Effects
2-(Acetylamino)-2-(acetylamino)-N-phenylbenzamidephenylbenzamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been reported to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. It has also been shown to inhibit the proliferation and migration of cancer cells by inducing cell cycle arrest and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(acetylamino)-2-(acetylamino)-N-phenylbenzamidephenylbenzamide in lab experiments include its high purity, stability, and reproducibility. It can be easily synthesized in large quantities and is readily available from commercial sources. However, its limitations include its low solubility in water and its potential toxicity at high concentrations. Therefore, careful consideration should be given to the selection of appropriate solvent and concentration for in vitro and in vivo experiments.
Orientations Futures
There are several future directions for the research on 2-(acetylamino)-2-(acetylamino)-N-phenylbenzamidephenylbenzamide. One potential direction is the development of more potent and selective COX-2 inhibitors based on the structure of 2-(acetylamino)-2-(acetylamino)-N-phenylbenzamidephenylbenzamide. Another direction is the investigation of its potential applications in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease, which are associated with inflammation and oxidative stress. Furthermore, the development of novel synthetic methods for the preparation of 2-(acetylamino)-2-(acetylamino)-N-phenylbenzamidephenylbenzamide and its derivatives could lead to the discovery of new biologically active compounds.
Méthodes De Synthèse
The synthesis of 2-(acetylamino)-2-(acetylamino)-N-phenylbenzamidephenylbenzamide involves the reaction between 2-aminobenzophenone and acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds via acetylation of the amino group of 2-aminobenzophenone to form 2-(acetylamino)-N-phenylbenzamideacetyl-2-aminobenzophenone, which then undergoes cyclization to form 2-(acetylamino)-2-(acetylamino)-N-phenylbenzamidephenylbenzamide. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, reaction time, and catalyst concentration.
Applications De Recherche Scientifique
2-(Acetylamino)-2-(acetylamino)-N-phenylbenzamidephenylbenzamide has been extensively studied for its potential applications in pharmaceuticals, agrochemicals, and materials science. It has been reported to exhibit various biological activities such as anti-inflammatory, analgesic, and anticancer effects. In addition, it has been used as a building block for the synthesis of other biologically active compounds.
Propriétés
IUPAC Name |
2-acetamido-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-11(18)16-14-10-6-5-9-13(14)15(19)17-12-7-3-2-4-8-12/h2-10H,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHCFGBSQGPKHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-acetamido-N-phenylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-1,3-benzoxazole](/img/structure/B5685311.png)


![N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-methyl-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5685327.png)



![methyl N-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]methioninate](/img/structure/B5685356.png)

![(3aS*,7aR*)-5-methyl-2-[(1-phenylcyclopropyl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5685372.png)
![N-ethyl-5-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5685377.png)
![1-[(2-chlorobenzyl)sulfonyl]-4-(3-chlorophenyl)piperazine](/img/structure/B5685378.png)
